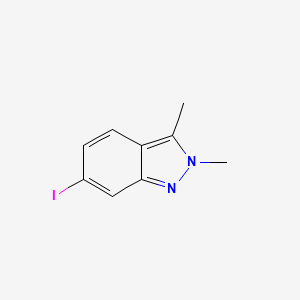

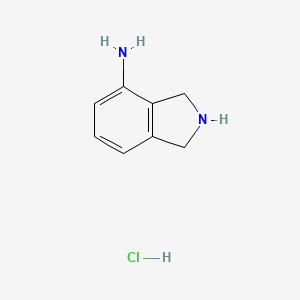

![molecular formula C34H32N4O2 B577856 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester CAS No. 1338830-37-7](/img/structure/B577856.png)

4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

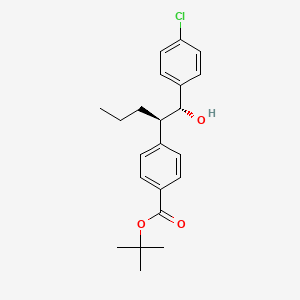

The compound “4’-[(1,7’-Dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid Methyl Ester” is a complex organic molecule. It is related to Telmisartan, a medication used for the treatment of high blood pressure . The 1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole part of the molecule is used as an intermediate product in the large-scale synthesis of Telmisartan .

Molecular Structure Analysis

The molecular formula of the compound is C33H30N4O2, and it has a molecular weight of 514.62 . The structure contains several functional groups, including a biphenyl group, a benzimidazole group, and a carboxylic acid ester group .Mechanism of Action

Mode of Action

Telmisartan works by blocking the action of angiotensin II , a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, telmisartan helps to relax blood vessels .

Biochemical Pathways

The blocking of angiotensin II leads to a reduction in arterial blood pressure . This is achieved by inhibiting the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure . Recent studies suggest that telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Pharmacokinetics

Telmisartan is mainly metabolized in the liver, forming inactive glucuronide compounds . It is excreted through bile into the feces, with renal function having minimal impact . These properties affect the bioavailability of the drug, making it effective in protecting cardiovascular and renal target organs . It is suitable for patients who are intolerant or allergic to other antihypertensive drugs .

Biochemical Analysis

Biochemical Properties

It is known that Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart . It is possible that Telmisartan EP Impurity B Methyl Ester may have similar interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Telmisartan, the parent compound, has been shown to have effects on various types of cells and cellular processes . For example, it has been suggested that Telmisartan may have anti-inflammatory, neuroprotective, nephroprotective, anticancer, and anti-anxiety properties .

Molecular Mechanism

Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .

Temporal Effects in Laboratory Settings

Most of the antihypertensive effect of Telmisartan, the parent compound, is present within 2 weeks, and maximum blood pressure reduction at a given dose is generally observed within 4 weeks of starting that dose .

Dosage Effects in Animal Models

Telmisartan, the parent compound, has been shown to have a dose-response relationship in animal models of chronic inflammation .

Metabolic Pathways

Telmisartan, the parent compound, is known to impact metabolic and inflammatory pathways .

Transport and Distribution

Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Telmisartan, the parent compound, is known to have effects on various subcellular compartments .

properties

| { "Design of the Synthesis Pathway": "The synthesis of compound '4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester' can be achieved through a multi-step process involving the synthesis of various intermediates.", "Starting Materials": [ "2-aminobenzimidazole", "2-bromo-1,1'-biphenyl", "2,4-dimethyl-1H-benzimidazole", "2-bromo-5-nitrobenzoic acid", "methyl propionate", "potassium carbonate", "copper(I) iodide", "triethylamine", "palladium on carbon", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "methanol", "ethyl acetate", "dichloromethane", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromo-1,1'-biphenyl-4-yl)-1H-benzimidazole", "React 2-bromo-1,1'-biphenyl with 2-aminobenzimidazole in the presence of copper(I) iodide and potassium carbonate in DMF at 100°C to obtain 2-(2-bromo-1,1'-biphenyl-4-yl)-1H-benzimidazole", "Step 2: Synthesis of 4-(2-bromo-1,1'-biphenyl-4-yl)-2,5-dimethyl-1H-benzimidazole", "React 2,4-dimethyl-1H-benzimidazole with 2-(2-bromo-1,1'-biphenyl-4-yl)-1H-benzimidazole in the presence of palladium on carbon and hydrogen gas in DMF at room temperature to obtain 4-(2-bromo-1,1'-biphenyl-4-yl)-2,5-dimethyl-1H-benzimidazole", "Step 3: Synthesis of 4-(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)-2,5-dimethyl-1H-benzimidazole", "React 4-(2-bromo-1,1'-biphenyl-4-yl)-2,5-dimethyl-1H-benzimidazole with 2,4-dimethyl-1H-benzimidazole in the presence of palladium on carbon and hydrogen gas in DMF at room temperature to obtain 4-(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)-2,5-dimethyl-1H-benzimidazole", "Step 4: Synthesis of 4-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl]-2,5-dimethyl-1H-benzimidazole-6-carboxylic acid", "React 4-(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)-2,5-dimethyl-1H-benzimidazole with 2-bromo-5-nitrobenzoic acid in the presence of triethylamine and palladium on carbon in DMF at 100°C to obtain 4-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl]-2,5-dimethyl-1H-benzimidazole-6-carboxylic acid", "Step 5: Synthesis of 4'-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid", "React 4-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl]-2,5-dimethyl-1H-benzimidazole-6-carboxylic acid with acetic acid and hydrogen peroxide in the presence of palladium on carbon in methanol at room temperature to obtain 4'-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid", "Step 6: Synthesis of 4'-[(1,7-dimethyl-2-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid methyl ester", "React 4'-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid with methanol and sodium borohydride in the presence of sodium hydroxide in dichloromethane and diethyl ether at room temperature to obtain 4'-[(1,7-dimethyl-2-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid methyl ester" ] } | |

CAS RN |

1338830-37-7 |

Molecular Formula |

C34H32N4O2 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

methyl 2-[4-[[7-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |

InChI |

InChI=1S/C34H32N4O2/c1-5-10-31-35-29-20-19-25(33-36-28-13-8-9-14-30(28)37(33)3)22(2)32(29)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 |

InChI Key |

WJRRPROEHFGSPK-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=C(C=C2)C5=NC6=CC=CC=C6N5C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

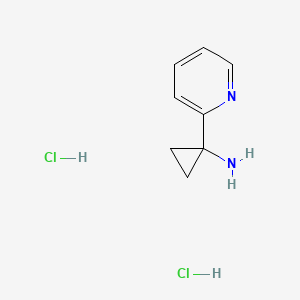

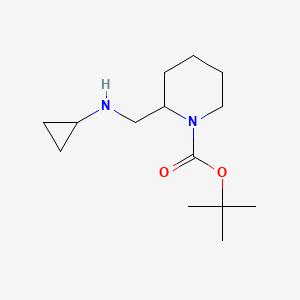

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)

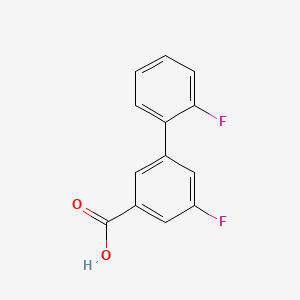

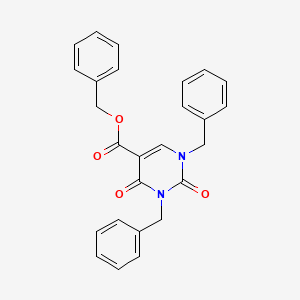

![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)

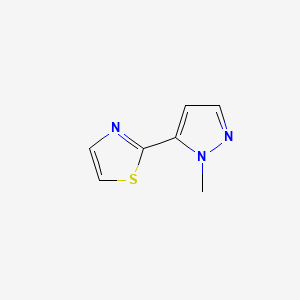

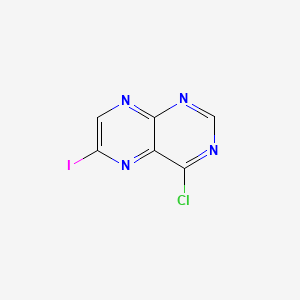

![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)

![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)